6-MPR

描述

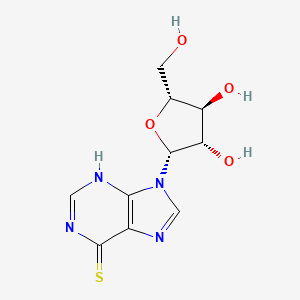

Structure

3D Structure

属性

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGPJODWTZCHGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |

| Record name | 6MP-Arabinoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92428 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC84321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Thioinosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-thioinosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Immunomodulatory Core of 6-Mercaptopurine in Autoimmune Disease: A Technical Guide

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Keystone Immunosuppressant

This technical guide provides an in-depth exploration of the mechanism of action of 6-mercaptopurine (6-MP), a cornerstone therapy in the management of autoimmune diseases. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate cellular and molecular pathways through which 6-MP exerts its immunomodulatory effects, with a focus on its impact on key immune cell populations.

Executive Summary

6-Mercaptopurine, a purine analogue, functions as a prodrug that undergoes extensive intracellular metabolism to form its active metabolites, primarily the 6-thioguanine nucleotides (TGNs). These metabolites are central to 6-MP's therapeutic efficacy, mediating their effects through a multi-pronged approach that includes the inhibition of de novo purine synthesis, incorporation into cellular nucleic acids, and modulation of critical signaling pathways. A key mechanism of action in the context of autoimmune disease is the induction of apoptosis in activated T-lymphocytes and other immune cells, a process intricately linked to the inhibition of the small GTPase, Rac1. This guide will dissect these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

Metabolism of 6-Mercaptopurine: The Path to Activation

The journey of 6-MP from an inert prodrug to a potent immunosuppressant begins with its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then further metabolized through a series of enzymatic steps to form the therapeutically active 6-thioguanine nucleotides (TGNs), including 6-thioguanosine monophosphate (TGMP), 6-thioguanosine diphosphate (TGDP), and 6-thioguanosine triphosphate (TGTP). Another metabolic pathway, mediated by thiopurine methyltransferase (TPMT), leads to the formation of methylmercaptopurine (MMP), which has its own distinct biological activities.

Core Mechanisms of Immunosuppression

The immunosuppressive effects of 6-MP are multifaceted, primarily revolving around the actions of its active TGN metabolites.

Inhibition of De Novo Purine Synthesis

TGNs, particularly methyl-thioinosine monophosphate (Me-TIMP), are potent inhibitors of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in the de novo purine synthesis pathway.[1] Lymphocytes, especially activated T-cells, are highly dependent on this pathway for their proliferation. By impeding purine synthesis, 6-MP effectively starves these rapidly dividing cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and a dampening of the immune response.[1][2][3]

Incorporation into Nucleic Acids

Deoxy-6-thioguanosine triphosphate (6-dTGTP), a derivative of TGNs, can be incorporated into DNA during replication. This incorporation disrupts the normal structure of the DNA helix, leading to DNA strand breaks and mismatches.[4] Similarly, 6-thioguanosine triphosphate (6-TGTP) can be incorporated into RNA, impairing its function and subsequent protein synthesis. These disruptions in nucleic acid integrity trigger cellular stress responses and can ultimately lead to apoptosis.

Induction of Apoptosis in Immune Cells

A pivotal mechanism of 6-MP in autoimmune diseases is its ability to induce apoptosis, or programmed cell death, in activated T-lymphocytes.[1][2][4] This effect is also observed in other immune cells, including B-lymphocytes and Natural Killer (NK) cells.[5][6]

A key signaling pathway implicated in 6-MP-induced T-cell apoptosis involves the small GTPase, Rac1. The active metabolite, 6-TGTP, has been shown to bind to Rac1, preventing its activation.[5][7][8] Rac1 is a crucial regulator of T-cell survival and proliferation, and its inhibition leads to the activation of downstream pro-apoptotic signaling cascades, including the JNK (c-Jun N-terminal kinase) pathway, and ultimately culminates in the activation of caspases, the executioners of apoptosis.[5][7]

Impact on Immune Cell Subsets

The immunosuppressive effects of 6-MP are not limited to a single immune cell type but extend to various components of the immune system.

T-Lymphocytes

Activated T-lymphocytes are a primary target of 6-MP. The drug effectively inhibits their proliferation and induces apoptosis, thereby reducing the population of effector T-cells that drive autoimmune pathology.

B-Lymphocytes

6-MP has also been shown to induce apoptosis in activated B-lymphocytes.[6] This can lead to a reduction in antibody-producing plasma cells, which is beneficial in antibody-mediated autoimmune diseases.

Natural Killer (NK) Cells

Studies have demonstrated that 6-MP can induce apoptosis in NK cells, a process also mediated through the inhibition of Rac1.[5][9] This may contribute to its therapeutic effect in conditions where NK cell activity is implicated in the disease process.

Quantitative Data on 6-Mercaptopurine's Effects

The following tables summarize key quantitative data from various in vitro and clinical studies, providing a comparative overview of 6-MP's potency and efficacy.

| Parameter | Cell Type/Model | Value | Reference |

| IC50 (Nitric Oxide Production) | RAW 264.7 Macrophages (LPS-induced) | 13.31 µM (for 6H2MP, a 6-MP analog) | [10] |

| IC50 (Nitric Oxide Production) | RAW 264.7 Macrophages (LPS-induced) | 10.73 µM (for 6-Thioguanine) | [10] |

| Viability Reduction | Jurkat T-cells (50 µM 6-MP, 48h) | ~30% | [1][2][3] |

| Apoptosis Induction | Jurkat T-cells (50 µM 6-MP, 48h) | ~30% of cells | [1] |

Table 1: In Vitro Effects of 6-Mercaptopurine and its Analogs

| Disease | Parameter | 6-MP Treatment | Control/Comparator | Result | Reference |

| Crohn's Disease | NK Cell Activity | Reduced | Normal/Untreated | Significant reduction in cytotoxicity | [11] |

| Autoimmune Hepatitis | Clinical Remission | 15/20 patients (75%) responded | N/A (Azathioprine intolerant) | Effective second-line therapy | |

| Rheumatoid Arthritis | Lymphocyte Count | Decreased | Baseline | Significant reduction in circulating lymphocytes |

Table 2: Clinical and In Vivo Effects of 6-Mercaptopurine

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of 6-MP.

Measurement of 6-Thioguanine Nucleotides (TGNs) in Lymphocytes by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of TGNs in lymphocytes.

Materials:

-

Perchloric acid (PCA)

-

Dithiothreitol (DTT)

-

HPLC system with UV or fluorescence detector

-

C18 reverse-phase column

Procedure:

-

Isolate lymphocytes from whole blood using density gradient centrifugation.

-

Lyse the cells and deproteinize the lysate by adding a solution of PCA and DTT.

-

Centrifuge to pellet the precipitated proteins.

-

Hydrolyze the nucleotide phosphates in the supernatant by heating to convert TGNs to their corresponding nucleobase, 6-thioguanine.

-

Inject the hydrolyzed sample into the HPLC system.

-

Separate the components on a C18 column using an appropriate mobile phase.

-

Detect 6-thioguanine using a UV detector at a wavelength of 342 nm or a fluorescence detector.[12][13]

-

Quantify the concentration of 6-thioguanine by comparing the peak area to a standard curve.

Rac1 Activation Assay (Pull-Down Method)

This protocol describes a pull-down assay to measure the levels of active, GTP-bound Rac1 in T-cells.

Materials:

-

PAK-1 PBD (p21-activated kinase 1 p21-binding domain) agarose beads

-

Lysis buffer

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Rac1 antibody

Procedure:

-

Treat T-cells with or without 6-MP for the desired time.

-

Lyse the cells in a buffer that preserves GTP binding to Rac1.

-

Incubate the cell lysates with PAK-1 PBD agarose beads. The PBD of PAK-1 specifically binds to the active, GTP-bound form of Rac1.[14][15][16][17]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

-

Detect the amount of active Rac1 by Western blotting using an anti-Rac1 antibody.[14][15]

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details a flow cytometry-based method to quantify apoptosis in lymphocytes.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

Binding Buffer (HEPES buffered saline containing calcium)

-

Flow cytometer

Procedure:

-

Culture lymphocytes with and without 6-MP for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.[18][19][20] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, a feature of late apoptotic and necrotic cells.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.[19]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Conclusion

6-Mercaptopurine remains a vital therapeutic agent for a range of autoimmune disorders. Its efficacy stems from a complex interplay of metabolic activation and subsequent interference with fundamental cellular processes in immune cells. By inhibiting purine synthesis, disrupting nucleic acid integrity, and inducing apoptosis, particularly through the Rac1 signaling pathway, 6-MP effectively curtails the aberrant immune responses that characterize autoimmune diseases. A thorough understanding of these mechanisms, as detailed in this guide, is crucial for the continued optimization of 6-MP therapy and the development of novel immunomodulatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Mercaptopurine decreases the Bcl-2/Bax ratio and induces apoptosis in activated splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of GTPase Rac1 in endothelium by 6-mercaptopurine results in immunosuppression in nonimmune cells: new target for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A report on the potential of Rac1/pSTAT3 protein levels in T lymphocytes to assess the pharmacodynamic effect of thiopurine therapy in Inflammatory Bowel Disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. abcam.com [abcam.com]

- 15. cellbiolabs.com [cellbiolabs.com]

- 16. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. bosterbio.com [bosterbio.com]

- 19. kumc.edu [kumc.edu]

- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 6-Mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Mercaptopurine (6-MP) is a cornerstone of chemotherapy, particularly in the treatment of acute lymphoblastic leukemia. Its discovery marked a pivotal moment in the era of rational drug design, moving away from serendipitous findings to a targeted approach based on cellular metabolism. This technical guide provides an in-depth exploration of the discovery of 6-mercaptopurine, its synthesis pathways, and its mechanism of action. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of the key pathways.

Discovery and Historical Context

The discovery of 6-mercaptopurine is credited to the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome laboratories.[1][2] Their research in the mid-20th century was rooted in the principle of "rational drug design," which sought to create drugs that could selectively interfere with the metabolic pathways of pathogenic cells.[3]

Working on the hypothesis that inhibitors of nucleic acid biosynthesis could be effective anticancer agents, Elion and Hitchings synthesized and tested a series of purine analogs.[1][3] This systematic approach led to the synthesis of 6-mercaptopurine in 1951.[1] The compound was designed as an antimetabolite of the natural purines, adenine and hypoxanthine.

Early clinical trials, conducted in collaboration with investigators at Memorial Hospital (now Memorial Sloan Kettering Cancer Center), demonstrated the efficacy of 6-mercaptopurine in inducing remissions in children with acute leukemia.[1][4] The U.S. Food and Drug Administration (FDA) approved 6-mercaptopurine for medical use in 1953.[5] Its introduction into clinical practice fundamentally changed the prognosis for childhood leukemia and laid the groundwork for the development of combination chemotherapy regimens that have achieved cure rates of approximately 80%.[6]

Synthesis Pathways

Several methods for the synthesis of 6-mercaptopurine have been developed. The following sections detail the most common and historically significant pathways.

Synthesis from Hypoxanthine and Phosphorus Pentasulfide

This is one of the earliest and most direct methods for the synthesis of 6-mercaptopurine. It involves the thionation of hypoxanthine using phosphorus pentasulfide (P₄S₁₀) at high temperatures. The reaction is typically carried out in a high-boiling point solvent such as pyridine or tetraline.[7][8]

Experimental Protocol:

-

Materials: Hypoxanthine, phosphorus pentasulfide, pyridine (anhydrous).

-

Procedure:

-

A mixture of hypoxanthine (1 part by weight) and phosphorus pentasulfide (2 to 5 parts by weight) is suspended in anhydrous pyridine (10 to 50 parts by volume).

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

-

After the reaction is complete, the excess pyridine is removed by distillation under reduced pressure.

-

The residue is then treated with water to hydrolyze any remaining phosphorus compounds.

-

The crude 6-mercaptopurine is isolated by filtration, washed with water, and can be further purified by recrystallization.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reported Yield | Not explicitly stated for 6-MP, but described as "satisfactory" in some literature. A 46.3% yield is reported for the synthesis of a 2-methyl derivative using a similar method. | [8] |

One-Pot Synthesis from 4,5-Diamino-6-chloropyrimidine

This method provides a more efficient and less odorous route to 6-mercaptopurine and its derivatives, with yields reported to be in the range of 18-93%.[6]

Experimental Protocol:

-

Materials: 4,5-diamino-6-chloropyrimidine, an appropriate aldehyde (e.g., 3-methoxybenzaldehyde for a derivative), elemental sulfur, and dimethylformamide (DMF).

-

Procedure:

-

A solution of 4,5-diamino-6-chloropyrimidine (5 mmol), the chosen aldehyde (5 mmol), and elemental sulfur (5.5 mmol) in DMF (20 mL) is prepared.

-

The reaction mixture is heated to 90-100 °C and stirred for 17 hours.

-

After cooling, the reaction mixture is slowly added to vigorously stirred ice-cold water (200 mL).

-

The resulting solid precipitate is collected by filtration and dried under vacuum to yield the 6-mercaptopurine derivative.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield Range | 18-93% | [6] |

| Example Yield (for an 8-substituted derivative) | 67% | [9] |

Synthesis from Hypoxanthine via 6-Chloropurine

This two-step pathway involves the initial conversion of hypoxanthine to 6-chloropurine, followed by the displacement of the chlorine atom with a thiol group.

Experimental Protocol:

-

Step 1: Synthesis of 6-Chloropurine from Hypoxanthine

-

Materials: Hypoxanthine, phosphorus oxychloride (POCl₃), and a tertiary amine base such as N,N-dimethylaniline.

-

Procedure: Hypoxanthine is refluxed with an excess of phosphorus oxychloride in the presence of a catalytic amount of N,N-dimethylaniline. After the reaction, the excess POCl₃ is removed under reduced pressure, and the crude 6-chloropurine is isolated.

-

-

Step 2: Synthesis of 6-Mercaptopurine from 6-Chloropurine

-

Materials: 6-Chloropurine, thiourea, and a suitable solvent like ethanol or acetonitrile.

-

Procedure: 6-Chloropurine is reacted with thiourea in a solvent. The intermediate S-alkyl-isothiouronium salt is then hydrolyzed, typically by heating in the same solvent or by the addition of a base, to yield 6-mercaptopurine.[10][11]

-

Quantitative Data:

Detailed, step-by-step protocols with specific yields for each step for the synthesis of unsubstituted 6-mercaptopurine via this route are not consistently reported in a single source in the provided search results. However, the conversion of hypoxanthine to 6-chloropurine is described as proceeding in "good yield".[10]

Mechanism of Action and Signaling Pathway

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[9] Its mechanism of action is centered on the disruption of de novo purine biosynthesis, a pathway essential for the synthesis of DNA and RNA.[5][12]

The key steps in the activation and mechanism of action of 6-mercaptopurine are as follows:

-

Cellular Uptake: 6-MP enters the cell.

-

Conversion to TIMP: Inside the cell, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-mercaptopurine to its active metabolite, 6-thioinosine-5'-monophosphate (TIMP). This is the rate-limiting step in its activation.[5][9]

-

Inhibition of De Novo Purine Synthesis: TIMP is a potent inhibitor of several enzymes in the de novo purine synthesis pathway. A primary target is glutamine-5-phosphoribosylpyrophosphate amidotransferase (PRPP amidotransferase), which catalyzes the first committed step of this pathway.[7] By inhibiting this enzyme, TIMP effectively shuts down the production of purine nucleotides.

-

Inhibition of Purine Interconversion: TIMP also inhibits the conversion of inosinic acid (IMP) to adenylic acid (AMP) and xanthylic acid (XMP), further depleting the pool of purine nucleotides available for DNA and RNA synthesis.[5]

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs). These TGNs can be incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids. This incorporation disrupts the structure and function of DNA and RNA, ultimately triggering cell cycle arrest and apoptosis.[1]

The metabolic fate of 6-mercaptopurine is also influenced by catabolic pathways. The enzyme thiopurine S-methyltransferase (TPMT) methylates 6-mercaptopurine to the inactive metabolite 6-methylmercaptopurine.[5] Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting both the efficacy and toxicity of 6-mercaptopurine. Another catabolic enzyme, xanthine oxidase, metabolizes 6-mercaptopurine to the inactive 6-thiouric acid.[9] Co-administration of xanthine oxidase inhibitors, such as allopurinol, can increase the bioavailability and toxicity of 6-mercaptopurine.[5]

Diagrams of Pathways

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetics of 6-mercaptopurine can vary significantly between individuals due to factors such as genetic polymorphisms in metabolic enzymes and route of administration.

Table 1: Pharmacokinetic Parameters of Intravenous 6-Mercaptopurine in Children with Acute Lymphoblastic Leukemia

| Parameter | Mean Value | Reference |

| Systemic Clearance | 23.02 L/h | |

| Volume of Distribution | 0.75 L/kg | |

| Elimination Half-life | 1.64 h |

Table 2: Metabolite Concentrations and Half-life after Oral Administration of 6-Mercaptopurine in IBD Patients

| Metabolite | Steady-State Concentration (pmol/8 x 10⁸ RBCs) | Half-life (days) | Reference |

| 6-Thioguanine Nucleotides (6-TGN) | 368 | ~5 | |

| 6-Methylmercaptopurine Ribonucleotides (6-MMPR) | 2837 | ~5 |

Enzyme Inhibition

While it is well-established that the active metabolite of 6-mercaptopurine, thioinosine monophosphate (TIMP), is a competitive inhibitor of key enzymes in the purine synthesis pathway, specific inhibition constants (Ki values) are not consistently reported in the reviewed literature.

Conclusion

The discovery of 6-mercaptopurine represents a landmark achievement in the history of cancer chemotherapy, born from a rational and systematic approach to drug design. Its synthesis has evolved to include more efficient and scalable methods. The mechanism of action, involving the inhibition of de novo purine synthesis, is well-characterized and provides a clear rationale for its therapeutic efficacy. This technical guide has summarized the key aspects of 6-mercaptopurine's discovery, synthesis, and mechanism of action, providing a valuable resource for the scientific community. Further research into the nuances of its metabolism and the development of novel derivatives continues to be an active area of investigation, aiming to improve its therapeutic index and overcome mechanisms of resistance.

References

- 1. youtube.com [youtube.com]

- 2. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual role for the glutamine phosphoribosylpyrophosphate amidotransferase ammonia channel. Interdomain signaling and intermediate channeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 7. Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Catalysis in human hypoxanthine-guanine phosphoribosyltransferase: Asp 137 acts as a general acid/base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The crystal structure of free human hypoxanthine-guanine phosphoribosyltransferase reveals extensive conformational plasticity throughout the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Purine Antimetabolite Action: A Technical Guide to the Structure-Activity Relationship of 6-Mercaptopurine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical structure-activity relationships (SAR) of 6-mercaptopurine (6-MP), a cornerstone of chemotherapy and immunosuppressive treatments. Understanding how molecular modifications to the 6-MP scaffold influence its efficacy and metabolic fate is paramount for the rational design of novel, more potent, and safer purine analogs. This document provides a comprehensive overview of its mechanism of action, metabolic pathways, quantitative SAR data, and detailed experimental protocols for key biological assays.

Mechanism of Action and Metabolic Activation

6-Mercaptopurine is a prodrug, meaning it requires intracellular metabolic conversion to exert its cytotoxic effects.[1] As a purine antimetabolite, its primary mechanism involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[2][3]

The metabolic activation of 6-MP is a complex process involving several key enzymes.[4] Upon cellular uptake, 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active metabolite, 6-thioinosine monophosphate (TIMP) .[1][2] TIMP is a pivotal molecule that can inhibit several crucial enzymes in the de novo purine biosynthesis pathway, including phosphoribosyl pyrophosphate amidotransferase, which is the rate-limiting step.[2] Furthermore, TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs) , which are incorporated into DNA and RNA, leading to cytotoxicity.[5]

Conversely, 6-MP can be inactivated through two primary pathways. Thiopurine S-methyltransferase (TPMT) methylates 6-MP to form 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[5][6] Additionally, xanthine oxidase (XO) oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted.[1] Genetic polymorphisms in TPMT can significantly impact the efficacy and toxicity of 6-MP, making patient screening an important clinical consideration.[6]

Metabolic Pathway of 6-Mercaptopurine

The metabolic fate of 6-mercaptopurine is a branched pathway determining its therapeutic efficacy and toxicity. The following diagram illustrates the key enzymatic conversions.

Structure-Activity Relationship (SAR) Studies

Systematic investigation into the structural modifications of 6-mercaptopurine has revealed key determinants for its anticancer activity. The purine scaffold and the thiol group at the C6 position are crucial for its biological function.

Key SAR Findings:

-

Substitution at the 6-position: The mercapto group at the C6 position is essential for activity. Replacement with other functional groups such as alkyl, halogen, cyano, or carboxy generally leads to a decrease or loss of activity.[7] However, the introduction of a hydrophobic substituent at this position can enhance activity.[8]

-

Substitution at the 2-position: Modifications at the C2 position of the purine ring have variable effects. While some substitutions may not significantly alter activity, others can lead to a decrease.[8] A notable exception is the introduction of an amino group, which results in 6-thioguanine , a compound that is approximately 20 times more potent than 6-MP, although it also exhibits higher toxicity.[7][9]

-

Substitution at other positions: In general, substitutions at other positions on the purine ring, such as the 8-position, or alkylation of the ring nitrogens, result in a loss of antitumor activity.[7]

-

Prodrugs and Derivatives: Various prodrugs and derivatives of 6-MP have been synthesized to improve its pharmacological properties, such as bioavailability and selective delivery. For instance, S-allylthio derivatives have shown enhanced antiproliferative activity compared to the parent molecule.[10]

Quantitative SAR Data

The following table summarizes the in vitro cytotoxicity of 6-mercaptopurine and its analogs against various human cancer cell lines, as indicated by their half-maximal inhibitory concentrations (IC50).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6-Mercaptopurine | HepG2 | Hepatocellular Carcinoma | 32.25 | [7] |

| MCF-7 | Breast Adenocarcinoma | >100 | [7] | |

| A549 | Lung Carcinoma | 47 | ||

| K562 | Chronic Myelogenous Leukemia | 8.5 (µg/mL) | ||

| 6-Thioguanine | A253 | Submaxillary Carcinoma | Dose-dependent decrease in target proteins | [11] |

| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 | Hepatocellular Carcinoma | Induces G2/M arrest and apoptosis | |

| S-allylthio-6-mercaptopurine (SA-6MP) | Leukemia and monolayer cell lines | Various | More efficient than 6-MP | [10] |

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for SAR studies. Below are methodologies for key assays used to evaluate the efficacy of 6-mercaptopurine and its analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Test compounds (6-MP and its analogs)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value from the dose-response curve.

Quantification of 6-MP Metabolites by HPLC

This method allows for the determination of intracellular concentrations of 6-MP and its key metabolites, 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP).

Materials:

-

Perchloric acid

-

Dithiothreitol (DTT)

-

HPLC system with a C18 column and UV detector

-

Red blood cell (RBC) samples

Procedure:

-

Sample Preparation: Treat RBC lysates with perchloric acid and DTT to precipitate proteins and stabilize the thiopurines.

-

Hydrolysis: Heat the supernatant to hydrolyze the nucleotide metabolites to their corresponding bases.[9]

-

HPLC Analysis: Inject the processed sample into the HPLC system. Use a suitable mobile phase (e.g., methanol-water with triethylamine) for separation on a C18 column.[9]

-

Detection: Monitor the eluent at different wavelengths for the detection of 6-thioguanine (from 6-TGN), 6-MP, and a derivative of 6-MMP (e.g., 342 nm, 322 nm, and 303 nm, respectively).[9]

-

Quantification: Determine the concentrations of the metabolites by comparing the peak areas to those of known standards.

Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This assay measures the activity of the TPMT enzyme in red blood cells, which is crucial for predicting patient response to 6-MP therapy.

Materials:

-

Red blood cell lysate

-

S-adenosyl-L-methionine (SAM) as a methyl group donor

-

6-mercaptopurine as the substrate

-

Buffer solution

-

HPLC system for quantification of the methylated product

Procedure:

-

Reaction Setup: Incubate the red blood cell lysate with 6-MP and SAM in a buffered solution at 37°C.

-

Reaction Termination: Stop the reaction after a defined period by adding perchloric acid.

-

Product Quantification: Centrifuge the sample to remove precipitated proteins. Analyze the supernatant using HPLC to quantify the amount of 6-methylmercaptopurine formed.

-

Activity Calculation: Express the TPMT activity as the amount of product formed per unit of time per amount of hemoglobin.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for the structure-activity relationship studies of 6-mercaptopurine analogs.

This guide provides a foundational understanding of the structure-activity relationships of 6-mercaptopurine. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, aiming to innovate upon this critical class of therapeutic agents.

References

- 1. scielo.br [scielo.br]

- 2. mdpi.com [mdpi.com]

- 3. Thiopurine Methyltransferase, RBC | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 4. labcorp.com [labcorp.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. researchgate.net [researchgate.net]

- 9. Lab Information Manual [apps.sbgh.mb.ca]

- 10. The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

6-Mercaptopurine: A Technical Guide to its Core Mechanism in Purine Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-mercaptopurine (6-MP) is a cornerstone of chemotherapy and immunosuppressive treatment, exerting its therapeutic effects primarily through the disruption of de novo purine synthesis. This technical guide provides an in-depth examination of the molecular mechanisms underpinning 6-MP's role as a purine synthesis inhibitor. It details the metabolic activation of this prodrug into its active thiopurine nucleotide forms and elucidates their subsequent inhibition of key enzymes in the purine biosynthetic pathway. This document presents quantitative data on its cytotoxic effects, detailed experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways to support further research and drug development efforts.

Introduction

6-mercaptopurine is a purine analogue that has been a mainstay in the treatment of acute lymphoblastic leukemia (ALL) and is also utilized for its immunosuppressive properties in conditions such as Crohn's disease and ulcerative colitis.[1] As a prodrug, 6-MP requires intracellular metabolic activation to exert its cytotoxic and immunomodulatory effects.[2] Its structural similarity to the natural purine bases, hypoxanthine and guanine, allows it to interfere with nucleic acid synthesis, a critical process for rapidly proliferating cells like cancer cells and activated lymphocytes.[3] The primary mechanism of action of 6-MP is the inhibition of de novo purine synthesis, a fundamental pathway for the generation of adenosine and guanosine nucleotides.[4]

Biochemical Mechanism of Action

The therapeutic and toxic effects of 6-MP are mediated through its intracellular conversion into active metabolites. This process involves a series of enzymatic reactions that ultimately lead to the inhibition of critical steps in the de novo purine synthesis pathway.

Metabolic Activation of 6-Mercaptopurine

Upon cellular uptake, 6-MP is metabolized by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) into its first active metabolite, 6-thioinosine 5'-monophosphate (TIMP).[5] TIMP serves as a crucial branchpoint in the metabolic cascade of 6-MP, leading to the formation of two key classes of active metabolites: thioguanine nucleotides (TGNs) and methylthioinosine monophosphates (meTIMPs).[6]

The conversion to TGNs involves the sequential action of inosinate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS).[6] TIMP is also a substrate for thiopurine S-methyltransferase (TPMT), which methylates it to form 6-methylthioinosine 5'-monophosphate (meTIMP).[5]

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. gosset.ai [gosset.ai]

- 4. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

The Immunosuppressive Properties of 6-Mercaptopurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Mercaptopurine (6-MP) is a cornerstone of immunosuppressive therapy, widely utilized in the treatment of autoimmune diseases and in preventing organ transplant rejection. This technical guide provides an in-depth review of the core immunosuppressive properties of 6-MP, detailing its molecular mechanisms of action, effects on various immune cell populations, and key experimental methodologies for its study. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its complex immunomodulatory functions.

Mechanism of Action

6-Mercaptopurine is a purine analogue that, upon administration, is converted into its active metabolites, primarily 6-thioguanine nucleotides (TGNs).[1] These TGNs are the key mediators of 6-MP's immunosuppressive and cytotoxic effects. The multifaceted mechanism of action involves the disruption of nucleic acid synthesis and the modulation of key signaling pathways in immune cells.

Inhibition of De Novo Purine Synthesis

The primary mechanism of 6-MP's immunosuppressive action is the inhibition of de novo purine synthesis, a pathway essential for the proliferation of rapidly dividing cells like activated lymphocytes.[2][3] TGNs interfere with this pathway at multiple enzymatic steps:

-

Phosphoribosyl pyrophosphate amidotransferase (PRPP Amidotransferase): This is the rate-limiting enzyme in the de novo purine synthesis pathway. 6-thioinosine monophosphate (TIMP), a metabolite of 6-MP, acts as a feedback inhibitor of this enzyme, thus halting the initial step of purine production.

-

Inosine monophosphate dehydrogenase (IMPDH): This enzyme is crucial for the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for guanine nucleotides. Methylated TIMP (Me-TIMP) is a potent inhibitor of IMPDH, leading to the depletion of guanosine triphosphate (GTP).[4]

The depletion of the purine nucleotide pool starves proliferating T and B lymphocytes of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]

Incorporation into Nucleic Acids

6-Thioguanine (6-TG), derived from 6-MP, can be incorporated into DNA and RNA during replication and transcription. This incorporation leads to the formation of fraudulent nucleic acids, which can trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[1]

Modulation of Rac1 Signaling

A more recently elucidated mechanism of 6-MP's immunosuppressive action involves the inhibition of the Rac1 signaling pathway. The active metabolite, 6-thioguanosine triphosphate (6-TGTP), binds to the small GTPase Rac1, preventing its activation.[5] Rac1 is a critical regulator of various cellular processes in immune cells, including T-cell activation, proliferation, and cytoskeletal rearrangement. By inhibiting Rac1, 6-MP can suppress T-cell responses and induce apoptosis in activated T lymphocytes.[5]

Effects on Immune Cell Populations

6-Mercaptopurine exerts differential effects on various immune cell populations, contributing to its overall immunosuppressive activity.

T Lymphocytes

T lymphocytes, particularly activated and proliferating T cells, are primary targets of 6-MP. The drug induces T-cell apoptosis and inhibits their proliferation by the mechanisms described above.[2] This leads to a reduction in the number of circulating T cells and a dampening of cell-mediated immunity.

B Lymphocytes

Similar to T cells, B lymphocyte proliferation is also inhibited by 6-MP due to the disruption of purine synthesis. This leads to a reduction in antibody production and humoral immune responses.

Natural Killer (NK) Cells

Studies have shown that 6-MP therapy can lead to a significant reduction in the number and cytotoxic activity of Natural Killer (NK) cells.[6] This effect is also mediated, at least in part, by the inhibition of Rac1 activity, which is crucial for NK cell function.[5]

Quantitative Data on Immunosuppressive Effects

The following tables summarize key quantitative data regarding the immunosuppressive properties of 6-mercaptopurine.

Table 1: In Vitro Cytotoxicity of 6-Mercaptopurine in Immune Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (hours) | Reference |

| Jurkat | T-cell leukemia | 2.39 - 4.72 | 48 | [7] |

| HSB2 | T-cell leukemia | 2.63 - 4.79 | Not Specified | [8] |

| MOLT-4 | T-cell leukemia | Not Specified | Not Specified | |

| LCL | B-lymphoblastoid | 30.83 | 48 | [7] |

| Nalm-6 | B-cell precursor leukemia | 4.58 | 48 | [7] |

| REH | B-cell precursor leukemia | 4.38 | 48 | [7] |

Table 2: Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides (6-TGN) in Patients

| Disease | Patient Population | Therapeutic 6-TGN Range (pmol/8x10⁸ RBCs) | Clinical Outcome | Reference |

| Inflammatory Bowel Disease | Adults | > 230-260 | Clinical Remission | [9] |

| Inflammatory Bowel Disease | Adults | > 125 | Adequate Infliximab Levels | [10] |

| Inflammatory Bowel Disease | Adults | 235 - 450 | Prevention of Antibodies to Infliximab | [11] |

| Crohn's Disease | Adults | 359.0 ± 226.7 | Mucosal Healing | [12] |

| Acute Lymphoblastic Leukemia | Children | Not Specified | Not Specified |

Table 3: Effects of 6-Mercaptopurine on Immune Cell Populations in Patients

| Immune Cell Type | Disease | Effect | Magnitude of Change | Reference |

| Natural Killer (NK) Cells | Crohn's Disease | Decreased Cytotoxic Activity | Significant Reduction | [6] |

| T Lymphocytes | Rabbits (experimental) | Decreased Large Lymphocytes | Significant Decrease | [13] |

| B Lymphocytes | Not Specified | Not Specified | Not Specified | |

| Monocytes | Rabbits (experimental) | Decreased Blood Monocytes | Significant Decrease | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of 6-mercaptopurine's immunosuppressive properties are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Plating: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/ml for suspension cells or an appropriate density for adherent cells, determined by a preliminary density experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of 6-mercaptopurine in culture medium. Add the desired concentrations of 6-MP to the wells. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V Staining)

Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS) in a calcium-dependent manner. In normal viable cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, making it accessible for Annexin V binding. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where the membrane integrity is compromised.

-

Cell Treatment: Treat cells with 6-mercaptopurine at the desired concentrations and for the desired time periods. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Rac1 Activation Assay (Pull-down Assay)

Principle: This assay is based on the high affinity of the p21-binding domain (PBD) of the p21-activated kinase (PAK) for the active, GTP-bound form of Rac1. A GST-PBD fusion protein immobilized on agarose beads is used to selectively pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

Protocol: [21][22][23][24][25]

-

Cell Lysis: After treatment with 6-mercaptopurine, wash the cells with ice-cold PBS and lyse them in a buffer containing GST-PAK-PBD.

-

Clarification: Centrifuge the lysates to pellet cell debris.

-

Pull-down: Incubate the clarified lysates with glutathione-agarose beads for 45 minutes to pull down the active Rac1-GST-PBD complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. A fraction of the total cell lysate should also be run to determine the total Rac1 levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by 6-mercaptopurine and a typical experimental workflow for its analysis.

Inhibition of De Novo Purine Synthesis by 6-Mercaptopurine

Caption: Metabolic activation of 6-MP and inhibition of de novo purine synthesis.

Inhibition of the Rac1 Signaling Pathway by 6-Mercaptopurine

Caption: 6-MP metabolite 6-TGTP inhibits Rac1 activation and downstream signaling.

Experimental Workflow for Assessing 6-Mercaptopurine's Immunosuppressive Effects

Caption: Workflow for evaluating the immunosuppressive effects of 6-mercaptopurine.

Conclusion

6-Mercaptopurine remains a vital immunosuppressive agent with a complex and multifaceted mechanism of action. Its ability to inhibit de novo purine synthesis, become incorporated into nucleic acids, and modulate the Rac1 signaling pathway collectively contributes to its profound effects on the immune system, particularly on proliferating lymphocytes. A thorough understanding of these mechanisms, coupled with robust experimental methodologies and quantitative analysis, is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory drugs. This guide provides a comprehensive technical overview to support researchers and drug development professionals in their efforts to further elucidate and harness the immunosuppressive properties of 6-mercaptopurine.

References

- 1. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-mercaptopurine promotes energetic failure in proliferating T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A biochemical basis for synergism of 6-mercaptopurine and mycophenolic acid in Molt F4, a human malignant T-lymphoblastic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NK cells are biologic and biochemical targets of 6-mercaptopurine in Crohn’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of 6-mercaptopurine on natural killer-cell activities in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. Association of 6-thioguanine nucleotide levels and inflammatory bowel disease activity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentrations of 6-thioguanine nucleotide correlate with trough levels of infliximab in patients with inflammatory bowel disease on combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Thioguanine Nucleotide Levels Are Associated With Mucosal Healing in Patients With Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. STUDIES ON THE ANTI-INFLAMMATORY ACTION OF 6-MERCAPTOPURINE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. texaschildrens.org [texaschildrens.org]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 19. kumc.edu [kumc.edu]

- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 21. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. Rac and Rap GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The anti-Rac1-GTP antibody and the detection of active Rac1: a tool with a fundamental flaw - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rac and Rap GTPase Activation Assays | Springer Nature Experiments [experiments.springernature.com]

A Historical Perspective on the Development of 6-Mercaptopurine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the development of the pioneering anticancer and immunosuppressive agent, 6-mercaptopurine (6-MP). It details the seminal experiments that led to its discovery, elucidates its mechanism of action, and summarizes the key clinical findings that established its therapeutic utility. This document is intended for researchers, scientists, and drug development professionals interested in the foundational principles of rational drug design and the evolution of chemotherapy.

The Dawn of Rational Drug Design: The Discovery of 6-Mercaptopurine

The story of 6-mercaptopurine is intrinsically linked to the groundbreaking work of Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome company (now part of GSK).[1] Shifting away from the prevailing trial-and-error method of drug discovery, they pioneered a "rational" approach.[1] Their hypothesis was that by understanding the metabolic pathways of rapidly proliferating cells, such as cancer cells and bacteria, one could design molecules that would specifically interfere with these processes.[1]

Focusing on nucleic acid synthesis, Elion and Hitchings synthesized and tested numerous purine analogues.[2] Their rationale was that these synthetic compounds could act as antimetabolites, blocking the enzymes involved in the production of DNA and RNA, thereby halting cell division.[3] This systematic approach led to the synthesis of 6-mercaptopurine in 1951, a molecule designed to mimic the natural purine hypoxanthine.[2]

Preclinical Evaluation: From Microbes to Animal Models

The initial biological activity of 6-MP and its analogues was assessed using the bacterium Lactobacillus casei, a model organism that requires preformed purines for growth.[2] In 1953, Clarke and colleagues published a pivotal study on the effects of 6-MP on Sarcoma 180, a transplantable tumor in mice.[2][4] Their findings demonstrated that 6-MP significantly inhibited tumor growth and, in some cases, led to complete tumor regression.[2]

Table 1: Preclinical Activity of 6-Mercaptopurine in Sarcoma 180 (Clarke et al., 1953)

| Treatment Group | Dosage (mg/kg/day) | Average Tumor Weight (mg) | Inhibition (%) |

| Control | - | 1020 | - |

| 6-Mercaptopurine | 25 | 380 | 63 |

| 6-Mercaptopurine | 50 | 150 | 85 |

| 6-Mercaptopurine | 75 | 80 | 92 |

Data extracted from Clarke et al., Cancer Research, 1953.[2][4]

Mechanism of Action: A Multi-pronged Attack on Purine Metabolism

6-Mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism of action is multifaceted, primarily targeting the de novo purine biosynthesis pathway.[3][5]

-

Conversion to Active Metabolites: Upon entering the cell, 6-MP is converted by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its ribonucleotide, 6-thioinosine monophosphate (TIMP).[3] TIMP is the central active metabolite.

-

Inhibition of Purine Synthesis: TIMP inhibits several key enzymes in the purine synthesis pathway, most notably glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in this pathway.[3][5] It also inhibits the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) and xanthosine monophosphate (XMP), further depleting the pool of purine nucleotides necessary for DNA and RNA synthesis.[3]

-

Incorporation into Nucleic Acids: TIMP can be further metabolized to 6-thioguanine nucleotides (TGNs).[6] These TGNs, particularly 6-thioguanosine triphosphate, can be incorporated into DNA and RNA, leading to strand breaks and apoptosis.[3]

The metabolic fate of 6-MP is also influenced by other enzymes, such as thiopurine S-methyltransferase (TPMT) and xanthine oxidase, which convert 6-MP into methylated and oxidized metabolites, respectively.[5] The genetic polymorphism of TPMT is a critical factor in the therapeutic response and toxicity of 6-MP.[7]

Caption: Metabolic activation and mechanism of action of 6-mercaptopurine.

Landmark Clinical Trials: Establishing 6-MP in Childhood Leukemia

The promising preclinical results rapidly led to clinical investigations. In 1953, Joseph H. Burchenal and his colleagues at Memorial Sloan-Kettering Cancer Center published the first major clinical evaluation of 6-MP in patients with leukemia.[8] This study was a landmark in cancer chemotherapy, demonstrating for the first time that a rationally designed antimetabolite could induce remissions in acute leukemia.

The trial was conducted in children and adults with acute leukemia who were often gravely ill with limited therapeutic options. The primary endpoint was the induction of clinical and hematologic remission.

Table 2: Clinical Efficacy of 6-Mercaptopurine in Acute Leukemia (Burchenal et al., 1953)

| Patient Group | Number of Patients | Good Remissions | Partial Remissions & Clinical Improvement |

| Children | 45 | 15 (33%) | 10 (22%) |

| Adults | 18 | 1 (6%) | 3 (17%) |

Data extracted from Burchenal et al., Blood, 1953.[2][9]

The remissions, though temporary, were a significant breakthrough and established 6-MP as a cornerstone of treatment for childhood acute lymphoblastic leukemia (ALL), a role it maintains to this day, typically in combination with other agents like methotrexate.[2]

Experimental Protocols

Synthesis of 6-Mercaptopurine (Adapted from historical methods)

The original synthesis by Elion and Hitchings involved the conversion of hypoxanthine to 6-mercaptopurine. A common laboratory-scale synthesis involves the following conceptual steps:

-

Chlorination of Hypoxanthine: Hypoxanthine is treated with a chlorinating agent, such as phosphorus oxychloride, to produce 6-chloropurine.

-

Thiation of 6-Chloropurine: The 6-chloropurine is then reacted with a sulfur source, such as thiourea or an alkali metal hydrosulfide (e.g., potassium hydrosulfide), to replace the chlorine atom with a thiol group, yielding 6-mercaptopurine.

-

Purification: The crude product is then purified, typically by recrystallization, to yield the final 6-mercaptopurine product.

Caption: Conceptual workflow for the synthesis of 6-mercaptopurine.

Measurement of 6-Thioguanine Nucleotides in Erythrocytes by HPLC

This protocol is a generalized procedure based on established methods for monitoring the active metabolites of 6-MP.

-

Sample Preparation:

-

Hydrolysis:

-

HPLC Analysis:

-

Quantification:

-

Calculate the concentration of 6-TG in the sample by comparing the peak area to a standard curve generated with known concentrations of 6-TG.

-

Results are typically reported as pmol of 6-TGN per 8 x 10^8 erythrocytes.

-

Assay for Thiopurine S-Methyltransferase (TPMT) Enzyme Activity

This protocol outlines the general steps for determining TPMT phenotype, which is crucial for personalized 6-MP dosing.

-

Erythrocyte Lysate Preparation:

-

Enzymatic Reaction:

-

Quantification of 6-Methylmercaptopurine:

-

Stop the reaction.

-

The product of the reaction, 6-methylmercaptopurine, is quantified. This can be done using various methods, including HPLC or immunoassays.[1]

-

-

Calculation of Activity:

-

TPMT activity is calculated based on the amount of 6-methylmercaptopurine produced per unit of time and is typically expressed in units per milliliter of packed red blood cells.

-

Pharmacogenetics and the Evolution of 6-MP Therapy

The discovery of the genetic basis for variations in TPMT activity in the 1980s revolutionized 6-MP therapy. It was found that individuals with inherited low or absent TPMT activity are at a high risk of severe, life-threatening myelosuppression when treated with standard doses of 6-MP, due to the accumulation of high levels of cytotoxic TGNs.[7] Conversely, individuals with high TPMT activity may be underdosed.

This understanding led to the development of pharmacogenetic testing for TPMT status prior to initiating thiopurine therapy, allowing for dose adjustments based on an individual's predicted metabolic capacity. This is a prime example of the successful implementation of personalized medicine in oncology.

Table 3: Representative TPMT Phenotypes and Dosing Implications

| TPMT Activity | Prevalence (approx.) | Implication for 6-MP Therapy |

| Normal | ~90% | Standard dosing |

| Intermediate | ~10% | Dose reduction may be required |

| Low/Deficient | ~0.3% | Significant dose reduction or alternative therapy |

Conclusion

The development of 6-mercaptopurine represents a paradigm shift in the history of medicine, moving from serendipitous discovery to rational, mechanism-based drug design. The foundational work of Elion and Hitchings not only provided a life-saving therapy for children with leukemia but also laid the scientific groundwork for the development of numerous other targeted therapies. The subsequent elucidation of its complex metabolism and the integration of pharmacogenetics into its clinical use have further refined its application, making the story of 6-mercaptopurine a compelling example of the evolution of cancer chemotherapy towards a more precise and personalized approach.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. discover.nci.nih.gov [discover.nci.nih.gov]

- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 4. 6-Mercaptopurine: effects in mouse sarcoma 180 and in normal animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiopurine Methyltransferase, RBC | Test Fact Sheet [arupconsult.com]

- 8. Clinical evaluation of a new antimetabolite, 6-mercaptopurine, in the treatment of leukemia and allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

- 10. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

The Impact of 6-Mercaptopurine on Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (6-MP) is a purine analogue that has been a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases for decades. Its efficacy lies in its ability to suppress the proliferation of lymphocytes, the white blood cells central to the adaptive immune response. This technical guide provides an in-depth analysis of the molecular mechanisms by which 6-MP exerts its antiproliferative effects on lymphocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action

6-Mercaptopurine is a prodrug that, once inside the cell, is converted into its active metabolites, primarily 6-thioguanine nucleotides (6-TGNs). These metabolites interfere with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. The primary mechanisms of action include the inhibition of de novo purine synthesis, the induction of a mitochondrial-mediated apoptotic pathway, and the modulation of key signaling pathways that regulate cell growth and metabolism.

Quantitative Data on the Effects of 6-Mercaptopurine

The following tables summarize the quantitative effects of 6-mercaptopurine on various lymphocyte populations as documented in the scientific literature.

Table 1: Effect of 6-Mercaptopurine on Jurkat T Cell Viability, Apoptosis, and Cell Cycle

| Parameter | Concentration | Time (hours) | Effect | Citation |

| Cell Viability | 50 µM | 24 | Significant reduction | [1] |

| 50 µM | 48 | ~30% reduction compared to vehicle | [1] | |

| 50 µM | 72 | Continued significant reduction | [1] | |

| Apoptosis | 50 µM | 24 | Time-dependent increase | [1] |

| 50 µM | 48 | ~30% of cells apoptotic | [1] | |

| 50 µM | 72 | Continued time-dependent increase | [1] | |

| Cell Cycle | 50 µM | 72 | 34% of cells in sub-G1 phase (vs. 13% in vehicle) | [1] |

| 50 µM | 72 | Decrease in G1 phase from 38% to 27% | [1] |

Table 2: Metabolic Effects of 6-Mercaptopurine on Jurkat T Cells

| Parameter | Concentration | Time (hours) | Effect | Citation |

| Intracellular ATP | 50 µM | 2 | Significant reduction | [1] |

| 50 µM | 48 | Progressive and pronounced reduction | [1] | |

| Intracellular ADP & AMP | 50 µM | 48 | Significant reduction | [1] |

| ADP/ATP & AMP/ATP Ratios | 50 µM | 48 | Significant increase | [1] |

| AMPK Phosphorylation | 50 µM | 48 | Significantly increased | [1] |

| mTOR Activity (p70S6K phosphorylation) | 50 µM | 24-48 | Significantly reduced | [1] |

| Glucose Oxidation | 50 µM | 48 | ~60% decrease | [1] |

| Glutamine Oxidation | 50 µM | 48 | ~35% decrease | [1] |

| Lactate Production | 50 µM | 48 | ~30% decrease | [1] |

Table 3: Effect of 6-Mercaptopurine on Primary Lymphocytes

| Cell Type | Parameter | Concentration | Effect | Citation |

| Splenic B Cells | Proliferation | Not specified | Inhibited after mitogen stimulation | [2] |

| Apoptosis | Not specified | Rapid induction starting at 6 hours | [2] | |

| Bcl-2/Bax Ratio | Not specified | Markedly decreased | [2] | |

| CD4+ T Cells | Apoptosis | Not specified | Marked induction of caspase-9 and caspase-3 | [3] |

Signaling Pathways Modulated by 6-Mercaptopurine

The antiproliferative effects of 6-MP are orchestrated through its influence on several critical intracellular signaling pathways.

Inhibition of De Novo Purine Synthesis

The primary mechanism of 6-MP is the disruption of the de novo purine synthesis pathway, which is essential for the production of adenine and guanine nucleotides required for DNA and RNA synthesis.[4]

Caption: 6-MP is converted to TIMP, which inhibits the conversion of IMP to AMP and GMP.

Induction of Apoptosis via the Mitochondrial Pathway

6-MP and its metabolites trigger the intrinsic pathway of apoptosis, characterized by the activation of caspase-9 and a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[2][3]

Caption: 6-MP metabolites induce apoptosis by altering the Bcl-2/Bax ratio.

Modulation of Rac1, mTOR, and AMPK Signaling

6-MP metabolites, specifically 6-thioguanine triphosphate (6-TGTP), have been shown to inhibit the activation of the small GTPase Rac1, a key regulator of T-cell activation and proliferation.[5] Furthermore, 6-MP induces energetic stress, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) pathway.[1]

Caption: 6-MP inhibits Rac1 and mTOR signaling while activating AMPK.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following section outlines key experimental protocols for assessing the effect of 6-mercaptopurine on lymphocyte proliferation.

Cell Culture and 6-Mercaptopurine Treatment

-

Cell Lines: Jurkat E6-1 T cells (ATCC TIB-152) are a common model for studying T-cell leukemia. Primary peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation to study the effects on primary lymphocytes.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

6-MP Preparation and Application: A stock solution of 6-mercaptopurine (Sigma-Aldrich) is prepared in 0.1 M NaOH and then diluted to the desired working concentrations in culture medium immediately before use. A vehicle control (0.1 M NaOH diluted to the same final concentration) should be included in all experiments.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed lymphocytes (e.g., Jurkat cells or PBMCs) in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

-

Add varying concentrations of 6-MP or vehicle control to the wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay (CFSE Staining)

Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation.

-

Resuspend lymphocytes at 1 x 10⁷ cells/mL in pre-warmed PBS.

-